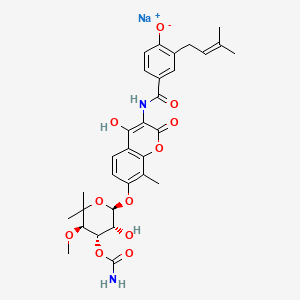![molecular formula C17H20N2O3S2 B7559099 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B7559099.png)
3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors (JAK inhibitors). It was first synthesized in 2005 and has since been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide works by inhibiting the activity of Janus kinases (JAKs). JAKs are enzymes that play a key role in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide can effectively block the downstream signaling pathways, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activation of T cells and B cells, and reduce the migration of immune cells to inflamed tissues. It can also reduce the production of antibodies and increase the production of regulatory T cells, which can help to maintain immune homeostasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide is its specificity for JAKs, which makes it a potentially effective therapeutic agent with fewer side effects compared to other immunosuppressive drugs. However, its effectiveness may be limited by the development of resistance and the potential for adverse effects on the immune system.
Future Directions
There are several potential future directions for research on 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide. One area of interest is the development of new JAK inhibitors with improved specificity and efficacy. Another area of interest is the investigation of the potential use of 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide in the treatment of other autoimmune diseases and cancer. Additionally, further research is needed to fully understand the long-term effects of 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide on the immune system and its potential for drug interactions.
Synthesis Methods
The synthesis of 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide involves the reaction of 4-(1,3-thiazol-2-yl)aniline with cyclopentanone to form 4-(1,3-thiazol-2-yl)phenyl)cyclopentanone. The resulting compound is then reacted with sulfonyl chloride to form 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in the treatment of cancer, asthma, and transplant rejection.
properties
IUPAC Name |
3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-16(9-12-24(21,22)15-3-1-2-4-15)19-14-7-5-13(6-8-14)17-18-10-11-23-17/h5-8,10-11,15H,1-4,9,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVMFUGOSTWZFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B7559024.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7559039.png)
![N-[4-[[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]methyl]-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7559051.png)
![ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7559060.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559062.png)
![N-[(2-phenoxypyridin-4-yl)methyl]propanamide](/img/structure/B7559071.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
![methyl 4-[2-[[2-(oxolan-2-yl)acetyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate](/img/structure/B7559077.png)
![2-methyl-5-[2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinolin-3-yl]-1,3,4-oxadiazole](/img/structure/B7559083.png)
![N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559090.png)
![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)

![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7559109.png)
